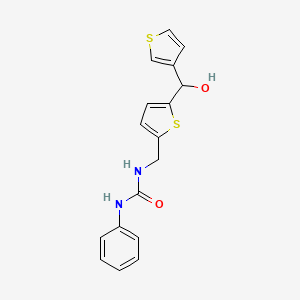

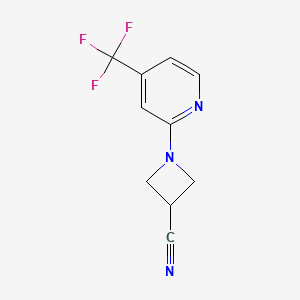

![molecular formula C13H18N2O3 B2841728 [1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol CAS No. 1260651-12-4](/img/structure/B2841728.png)

[1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- Synthesis Techniques : The synthesis of related compounds, such as 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, involves condensation reactions with specific sulfonyl chlorides in the presence of bases like triethylamine, showcasing the methodology for synthesizing complex nitro-substituted piperidinyl methanols (Prasad et al., 2008). The structural characterization through spectroscopic techniques and X-ray crystallography confirms the molecular geometry, crystalline forms, and the chair conformation of the piperidine ring, providing insights into the chemical behavior and reactivity of these compounds.

- Crystal Structure Investigations : Detailed crystallographic analysis reveals the spatial arrangement of molecules, bond angles, and interactions within the crystal lattice. For instance, the monoclinic crystal class and space group details offer a glimpse into the solid-state properties, which are crucial for understanding material stability, reactivity, and potential applications in materials science (Girish et al., 2008).

Chemical Reactions and Mechanisms

- Nucleophilic Substitution Reactions : Studies on nucleophilic substitution in five-membered rings with nitro-groups highlight the influence of steric interactions and activation by nitro-groups in reaction mechanisms. These findings contribute to the broader understanding of how substituents affect reactivity, which is fundamental in organic synthesis and drug design (Spinelli & Consiglio, 1975).

- Applications in Catalysis : Research into the RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes using methanol as a hydrogen source and C1 synthon demonstrates the utility of methanol in organic synthesis, particularly for the synthesis of pharmaceutical agents through late-stage functionalization. This reflects the compound's role in facilitating complex synthetic transformations, contributing to the development of new methodologies in catalysis (Sarki et al., 2021).

Mecanismo De Acción

The mechanism of action of piperidine derivatives can vary widely depending on their structure and the specific biological targets they interact with . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

Safety and Hazards

Direcciones Futuras

The future of piperidine derivatives in drug discovery looks promising. They continue to be a focus of research due to their presence in a wide range of pharmaceuticals and their potential for therapeutic applications . The development of new synthesis methods and the discovery of new biological targets for these compounds are areas of ongoing research .

Propiedades

IUPAC Name |

[1-(2-methyl-4-nitrophenyl)piperidin-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10-8-12(15(17)18)2-3-13(10)14-6-4-11(9-16)5-7-14/h2-3,8,11,16H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUYFXIKJGHKQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCC(CC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

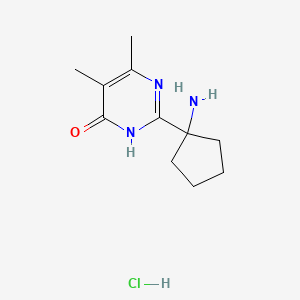

![4'-Tert-butylspiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-one](/img/structure/B2841645.png)

![methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate](/img/structure/B2841647.png)

![1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2841653.png)

![Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2841656.png)

![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841659.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2841660.png)

![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2841664.png)

![6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2841667.png)